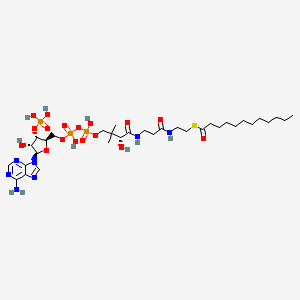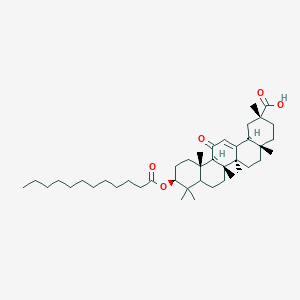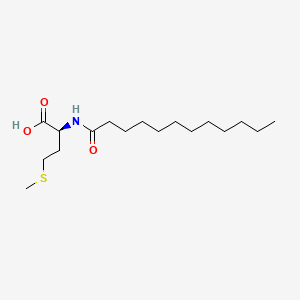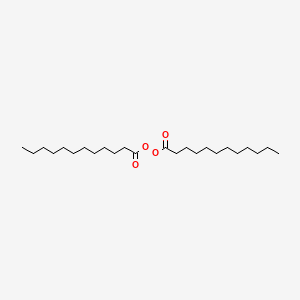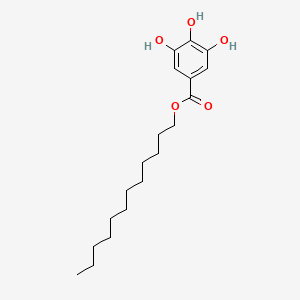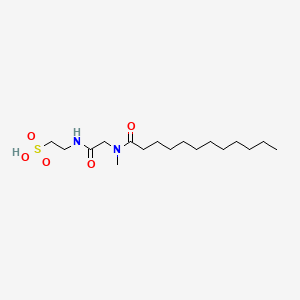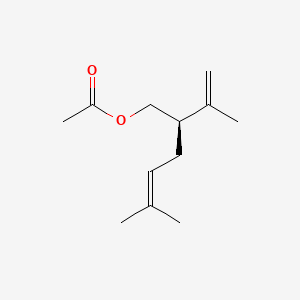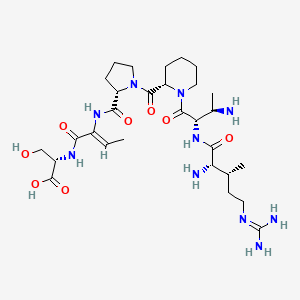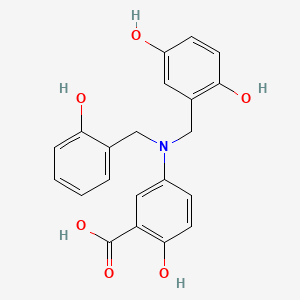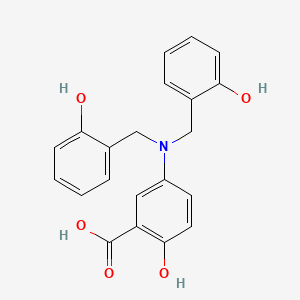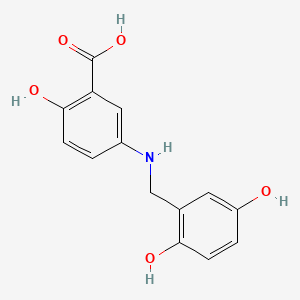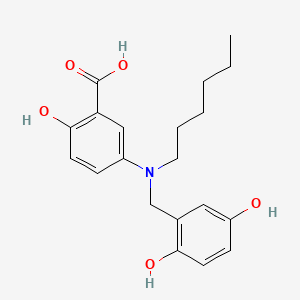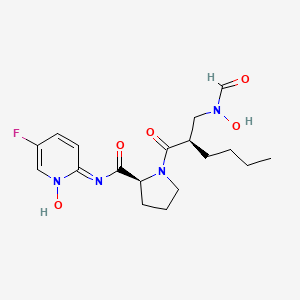
L-Prolinamide, (2R)-2-butyl-N-formyl-N-hydroxy-beta-alanyl-N-(5-fluoro-1-oxido-2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of LBM-415 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods for LBM-415 are also not widely available, but they likely involve large-scale organic synthesis techniques and stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
LBM-415 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:
Oxidation: The hydroxyl group in LBM-415 can be oxidized under specific conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LBM-415 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: LBM-415 is used as a model compound to study peptide deformylase inhibition and its effects on bacterial protein synthesis.
Biology: The compound is employed in research to understand the role of peptide deformylase in bacterial physiology and its potential as a target for antibacterial therapy.
Medicine: LBM-415 is investigated for its potential use as an antibacterial agent, particularly against drug-resistant bacterial strains.
Industry: The compound is used in the development of new antibacterial drugs and formulations, contributing to the advancement of pharmaceutical research and development
Mechanism of Action
LBM-415 exerts its antibacterial effects by inhibiting the enzyme peptide deformylase, which is essential for bacterial protein synthesis. Peptide deformylase catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized proteins, a critical step in bacterial growth and survival. By inhibiting this enzyme, LBM-415 disrupts protein synthesis, leading to bacterial cell death. The molecular targets and pathways involved in this mechanism include the binding of LBM-415 to the active site of peptide deformylase, preventing its catalytic activity .
Comparison with Similar Compounds
LBM-415 is unique among peptide deformylase inhibitors due to its broad-spectrum antibacterial activity and its effectiveness against drug-resistant bacterial strains. Similar compounds include:
Actinonin: Another peptide deformylase inhibitor with antibacterial properties.
BB-83698: A peptide deformylase inhibitor in clinical development.
GSK-1322322: A peptide deformylase inhibitor with potential antibacterial applications
Compared to these compounds, LBM-415 has shown superior efficacy in vitro and is being actively investigated for its potential clinical applications.
Properties
CAS No. |
478913-91-6 |
|---|---|
Molecular Formula |
C18H25FN4O5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(2S)-N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[(2R)-2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H25FN4O5/c1-2-3-5-13(10-21(27)12-24)18(26)22-9-4-6-15(22)17(25)20-16-8-7-14(19)11-23(16)28/h7-8,11-13,15,27-28H,2-6,9-10H2,1H3/t13-,15+/m1/s1 |
InChI Key |
AYCMYBACERJYNY-HIFRSBDPSA-N |
SMILES |
CCCCC(CN(C=O)O)C(=O)N1CCCC1C(=O)N=C2C=CC(=CN2O)F |
Isomeric SMILES |
CCCC[C@H](CN(C=O)O)C(=O)N1CCC[C@H]1C(=O)N=C2C=CC(=CN2O)F |
Canonical SMILES |
CCCCC(CN(C=O)O)C(=O)N1CCCC1C(=O)N=C2C=CC(=CN2O)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LBM415 NVP PDF 713 NVP PDF-713 NVP-PDF713 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



